4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available literature.
Scientific Research Applications
Crystal Structure and Molecular Interaction
- X-Ray Crystallography Insights: The study by Gzella, Wrzeciono, and Pöppel (1999) investigated Nitropiperidinoimidazolderivate compounds related to 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride. They explored the crystal structure using X-ray crystallography, revealing details about the molecular orientation and interactions of the compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Potential in Treatment and Medicinal Chemistry
- Role in Hypertension Treatment: Aayisha et al. (2019) researched a compound structurally related to this compound, focusing on its application in treating hypertension. Their findings indicated potential for use in pharmacological and medicinal applications, specifically as an antihypertensive agent (Aayisha et al., 2019).
Applications in Drug Development
- Inhibitor Development for Cancer Treatment: Research by Teffera et al. (2013) involved compounds similar to this compound in the development of inhibitors for anaplastic lymphoma kinase, showcasing their application in cancer therapy (Teffera et al., 2013).
- Role in ACAT-1 Inhibitor Development: Shibuya et al. (2018) explored compounds structurally related to this compound in the synthesis of ACAT-1 inhibitors, which can be significant for treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis and Molecular Engineering
- Advancements in Synthesis: The synthesis and structure identification of compounds similar to this compound have been explored by Qian-yi (2011), providing insights into novel synthesis methods that could be applicable for related chemical structures (Guo Qian-yi, 2011).
Monitoring and Analysis Techniques
- In-Line Monitoring in Pharmaceutical Processes: Lin et al. (2006) discussed the use of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of a salt formation process involving a compound structurally similar to this compound, demonstrating the compound's relevance in pharmaceutical manufacturing processes (Lin et al., 2006).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological activity . For example, some imidazole derivatives have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The mechanism of action for “4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride” is not specified in the available literature.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9;;/h6-7,10,13H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXMGHURJVOUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCNCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-83-6 |
Source
|
Record name | 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.